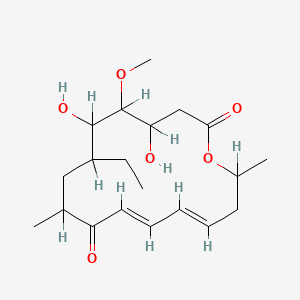

Platenolide I

Descripción

Contextualization as a Macrolactone Intermediate

The chemical formula for Platenolide I is C₂₀H₃₂O₆, and it has a molecular weight of approximately 368.46 g/mol . nih.govtargetmol.com

Significance in the Biosynthesis of 16-Membered Macrolide Antibiotics

The importance of this compound is underscored by its central role as the precursor to a variety of 16-membered macrolide antibiotics, most notably the platenomycins and spiramycins. nih.gov These antibiotics are produced by various species of Streptomyces, a genus of bacteria renowned for its ability to generate a wide array of secondary metabolites. nih.govd-nb.info

In the biosynthesis of spiramycin (B21755) by Streptomyces ambofaciens, this compound is the first macrolactone intermediate formed. researchgate.netasm.org It then undergoes a series of enzymatic modifications. asm.org A key early step is the reduction of a keto group at the C-9 position, a reaction catalyzed by the enzyme Srm26, which converts this compound into Platenolide II. nih.gov Another critical modification is the oxidation of the methyl group at C-19 to a formyl group, a reaction carried out by a cytochrome P450 enzyme, Srm13. asm.orgresearchgate.net Following these and other modifications, sugar moieties—specifically mycaminose (B1220238), forosamine (B98537), and mycarose (B1676882)—are sequentially attached to the macrolactone ring by specific glycosyltransferases (Srm5, Srm29, and Srm38, respectively). asm.orgnih.gov These glycosylation steps are crucial for the biological activity of the final spiramycin compounds. asm.org

The study of this compound and its conversion pathways has also opened avenues for creating novel antibiotic structures through "hybrid biosynthesis," where biosynthetic pathways from different organisms are combined. asm.org

Historical Perspective of this compound Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to research on the biosynthesis of platenomycins. In the mid-1970s, scientists studying blocked mutants of Streptomyces platensis subsp. malvinus—strains that were unable to produce the final platenomycin antibiotics—isolated two neutral macrocyclic lactones. nih.gov These were identified as the major products accumulating in the fermentation broth of these mutants and were designated this compound and Platenolide II. nih.gov

The initial characterization involved isolating these compounds from the fermentation broth through solvent extraction and purifying them using column chromatography. nih.gov Structural elucidation revealed their close relationship to the aglycone (the non-sugar portion) of platenomycin. nih.gov Further studies in the late 1970s and early 1980s continued to unravel the intricate steps of macrolide biosynthesis, including experiments involving the biological glycosidation of this compound. nih.gov These foundational studies established this compound as a key biosynthetic intermediate and provided a critical framework for understanding how complex macrolide antibiotics are assembled in nature. nih.govjst.go.jp

Propiedades

Número CAS |

52212-94-9 |

|---|---|

Fórmula molecular |

C20H32O6 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(11E,13E)-7-ethyl-4,6-dihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C20H32O6/c1-5-15-11-13(2)16(21)10-8-6-7-9-14(3)26-18(23)12-17(22)20(25-4)19(15)24/h6-8,10,13-15,17,19-20,22,24H,5,9,11-12H2,1-4H3/b7-6+,10-8+ |

Clave InChI |

VWVDRJWACDDRKD-LQPGMRSMSA-N |

SMILES |

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |

SMILES isomérico |

CCC1CC(C(=O)/C=C/C=C/CC(OC(=O)CC(C(C1O)OC)O)C)C |

SMILES canónico |

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Platenolide I; |

Origen del producto |

United States |

Polyketide Synthase Pks Mediated Biosynthesis of Platenolide I

Type I Modular Polyketide Synthase Architecture for Platenolide I Formation

The biosynthesis of this compound is orchestrated by a Type I modular PKS, a massive multi-enzyme complex that functions like a molecular assembly line. nih.govresearchgate.net This enzymatic system is composed of a series of modules, with each module responsible for a single cycle of chain elongation and modification of the growing polyketide chain. google.comnih.gov

The general architecture of a Type I PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. google.comwikipedia.org The AT domain selects and loads a specific extender unit onto the ACP, which then presents it to the KS domain for condensation with the growing polyketide chain. google.com Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present within a module to modify the β-keto group formed after each condensation, leading to structural diversity in the final product. wikipedia.orgrsc.org

Role of Specific PKS Modules in this compound Elongation

The this compound PKS is comprised of a loading module and seven extension modules, each contributing to the step-by-step assembly of the macrolactone ring. google.com Each module's domain composition dictates the specific chemical transformations that occur at each elongation step. google.comrsc.org

For instance, module 3, encoded by the srm9 gene, is responsible for the incorporation of the C-9–C-10 unit of the this compound backbone. nih.gov Module 4, which is the first module of the Srm10 protein, contains a ketoreductase (KR) domain. nih.gov However, this particular KR domain is predicted to be inactive, which is consistent with the presence of a keto group at the C-9 position in the final this compound structure. nih.gov This highlights the principle of co-linearity, where the genetic organization and domain content of the PKS modules directly correlate with the structure of the resulting polyketide. google.com

Starter Unit Incorporation in this compound Synthesis

The initiation of polyketide synthesis is a critical step governed by the loading module of the PKS. wikipedia.orgftb.com.hr This module selects a specific "starter unit" to begin the assembly process. google.com In the case of this compound biosynthesis, the natural starter unit is typically an acetate-derived molecule. wikipedia.org The loading module's acyltransferase (AT) domain is responsible for this initial selection. researchgate.net The specificity of this AT domain for its cognate starter unit is a key determinant of the final product's identity. researchgate.net Research has shown that it is possible to engineer hybrid PKS systems where the loading module is swapped, demonstrating that the choice of the starter unit is programmed by the AT domain. wikipedia.org

Extender Unit Utilization in this compound Assembly

Following the incorporation of the starter unit, each subsequent module of the this compound PKS selects and adds a specific "extender unit" to the growing polyketide chain. google.comftb.com.hr The AT domain within each extension module determines which extender unit is incorporated. google.com The this compound PKS utilizes a specific combination of extender units to construct the macrolactone backbone.

The predicted extender units for this compound synthesis include:

Four molecules of malonyl-CoA

One molecule of ethylmalonyl-CoA

One molecule of methylmalonyl-CoA

The AT domains of the respective modules exhibit specificity for these different extender units, ensuring the correct building blocks are incorporated in the proper sequence. researchgate.net

Genetic Organization of the this compound PKS Gene Cluster

The genes encoding the large multifunctional PKS enzymes are organized into a contiguous cluster on the chromosome of the producing organism, Streptomyces ambofaciens. microbiologyresearch.orgnih.gov This gene cluster, often referred to as the srmG region, contains all the genetic information necessary for the synthesis of the this compound core. google.com

Identification and Characterization of Genes Encoding this compound PKS

The this compound PKS is encoded by five large, multifunctional genes, designated srmGI through srmGV. These genes are organized into several open reading frames (ORFs). google.com For example, the platenolide synthase gene cluster contains ORF1, ORF2, ORF3, ORF4, and ORF5. google.com The entire spiramycin (B21755) biosynthetic gene cluster, which includes the PKS genes, spans over 85 kb of DNA. microbiologyresearch.org In addition to the PKS genes, the cluster also contains genes responsible for the synthesis of the deoxy sugar moieties, regulation, and antibiotic resistance. researchgate.net The characterization of these genes has been achieved through sequencing of overlapping cosmid clones isolated from a genomic library of S. ambofaciens.

| Gene | Encoded Protein/Function |

| srmGI-srmGV | Type I Polyketide Synthase for this compound synthesis |

| srm9 | PKS module 3, incorporates C-9-C-10 unit |

| srm10 | PKS protein containing module 4 |

Correlation Between PKS Gene Organization and this compound Structure

A fundamental principle in polyketide biosynthesis is the colinearity between the organization of the PKS gene cluster and the structure of the final polyketide product. google.comrsc.org The order of the modules within the PKS genes on the chromosome directly corresponds to the sequence of condensation reactions that build the this compound backbone. google.com

The domain content of each module dictates the specific chemical modifications that occur at each step of chain elongation. google.com For example, the presence or absence of a functional KR, DH, or ER domain within a module determines the reduction state of the β-keto group. google.com The inactive KR domain in module 4 of the this compound PKS is a prime example of this correlation, as it results in the keto group at C-9 of the final molecule. nih.gov This predictable relationship between gene organization and chemical structure provides a powerful tool for the engineered biosynthesis of novel polyketide derivatives by selectively altering the PKS genes. google.com

Enzymatic Activities within the this compound PKS Modules

The biosynthesis of the this compound backbone is a highly orchestrated process involving the coordinated action of several enzymatic domains within the PKS modules. These domains catalyze the selection of building blocks, their condensation to the growing polyketide chain, and the subsequent processing of the β-keto group formed during each extension cycle.

Ketosynthase (KS) Domains

The Ketosynthase (KS) domains are central to the elongation of the polyketide chain. wikipedia.orgnih.gov Their primary function is to catalyze the decarboxylative Claisen condensation between the growing polyketide chain, which is tethered to the KS domain's active site cysteine, and the extender unit attached to the Acyl Carrier Protein (ACP) domain of the same module. nih.govnih.gov This carbon-carbon bond-forming reaction extends the polyketide chain by two carbon atoms (or more, depending on the extender unit). beilstein-journals.org

In the platenolide synthase, each module contains a KS domain responsible for a specific condensation step. google.com The KS domains exhibit substrate specificity, ensuring the correct polyketide intermediate is accepted for the subsequent elongation step. beilstein-journals.orgnih.gov The translocation of the growing polyketide chain from the ACP of the preceding module to the KS domain of the current module is a critical step in the assembly line process. nih.gov Notably, some PKS systems feature a ketosynthase-like domain, termed KS', which contains a glutamine residue instead of the active site cysteine and is predicted to be inactive in condensation but may have other functions. google.com

Acyltransferase (AT) Domains and Substrate Specificity

The Acyltransferase (AT) domains are the gatekeepers of polyketide structural diversity, as they are responsible for selecting the specific extender units (short-chain carboxylic acids) to be incorporated into the growing chain. nih.govnih.govnih.gov Each AT domain selects a specific acyl-CoA substrate, most commonly malonyl-CoA or methylmalonyl-CoA, and transfers it to its cognate ACP domain within the same module. nih.govrsc.org

The substrate specificity of AT domains is a key determinant of the final structure of the polyketide. nih.govnih.gov This specificity is largely determined by the amino acid sequence within the active site of the AT domain. nih.govrsc.org For instance, specific motifs have been identified that correlate with a preference for either methylmalonyl-CoA or malonyl-CoA. rsc.orgsjtu.edu.cn In the biosynthesis of platenolide, the PKS was predicted to incorporate four malonyl-CoA units, one methylmalonyl-CoA, and one ethylmalonyl-CoA. The choice of these extender units is programmed by the respective AT domains in the platenolide synthase modules. nih.gov

| Module | Predicted Extender Unit |

|---|---|

| Module 1 | Malonyl-CoA |

| Module 2 | Methylmalonyl-CoA |

| Module 3 | Malonyl-CoA |

| Module 4 | Malonyl-CoA |

| Module 5 | Ethylmalonyl-CoA |

| Module 6 | Malonyl-CoA |

| Module 7 | Unknown |

Acyl Carrier Protein (ACP) Domains

The Acyl Carrier Protein (ACP) domains are essential for the biosynthesis of polyketides, acting as a mobile carrier for the growing polyketide chain and the extender units. wikipedia.orgrsc.org The ACP domain is a small, flexible protein that is post-translationally modified with a 4'-phosphopantetheine (B1211885) prosthetic group. wikipedia.org This flexible arm tethers the growing polyketide chain and the incoming extender units as thioesters, shuttling them between the various catalytic domains of a module. rsc.orgnih.gov

Reductive Domains (Ketoreductase, Dehydratase, Enoyl Reductase) in this compound PKS

Following the condensation reaction catalyzed by the KS domain, the resulting β-keto group on the polyketide chain can be sequentially modified by a set of reductive domains, if present and active within the module. google.commdpi.com These domains include the Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER). mdpi.comrasmusfrandsen.dk The presence or absence of active reductive domains in a given module determines the final oxidation state of the corresponding carbon atoms in the platenolide backbone. google.com

The Ketoreductase (KR) domain, when active, reduces the β-keto group to a hydroxyl group. mdpi.comrasmusfrandsen.dk The Dehydratase (DH) domain can then eliminate this hydroxyl group to form a carbon-carbon double bond. mdpi.comnih.gov Finally, the Enoyl Reductase (ER) domain, if present and functional, reduces the double bond to a single bond. mdpi.comnih.gov

In the platenolide PKS, the combination of these reductive domains varies between modules. google.com For example, some modules may contain a full set of reductive domains, leading to a fully saturated carbon chain at that position, while others may lack one or more of these domains, resulting in a hydroxyl group or a double bond in the final platenolide structure. google.com Notably, some domains may resemble a ketoreductase (termed KR') but are predicted to be inactive, which is the case for the KR domain in module 4 of the platenolide PKS. nih.govgoogle.com This inactivity is consistent with the presence of a keto group at the C-9 position in the this compound structure. nih.gov

| Module | KR Activity | DH Activity | ER Activity | Resulting Structure |

|---|---|---|---|---|

| 1 | Active | Active | Active | -CH2-CH2- |

| 2 | Active | Inactive | Inactive | -CH(OH)-CH2- |

| 3 | Active | Active | Inactive | -CH=CH- |

| 4 | Inactive (KR') | Inactive | Inactive | -C(=O)-CH2- |

| 5 | Active | Active | Active | -CH2-CH2- |

| 6 | Active | Inactive | Inactive | -CH(OH)-CH2- |

| 7 | Active | Active | Inactive | -CH=CH- |

Post Polyketide Synthase Tailoring Modifications of Platenolide I

Overview of Post-PKS Tailoring Reactions in Spiramycin (B21755) Biosynthesis

The biosynthesis of spiramycins from platenolide I involves a cascade of enzymatic reactions that modify the macrolactone core. nih.govresearchgate.net These tailoring steps are critical for creating the structurally diverse and biologically active spiramycin I, II, and III. nih.gov The key modifications include the reduction of the C-9 keto group, the attachment of three deoxyhexose sugars, and the oxidation of the C-19 methyl group. nih.gov

The proposed sequence of these events begins with the reduction of the C-9 keto group of this compound, converting it to platenolide II. This is followed by the first glycosylation step, the attachment of mycaminose (B1220238). Subsequently, the C-19 methyl group is oxidized to a formyl group. nih.gov The final steps involve the sequential addition of the sugars forosamine (B98537) and mycarose (B1676882).

Glycosylation of this compound Derivatives

The attachment of three specific deoxyhexose sugars—mycaminose, forosamine, and mycarose—to the this compound core is a hallmark of spiramycin biosynthesis and is fundamental to its antibacterial properties. asm.orgnih.gov This complex process is catalyzed by a series of dedicated glycosyltransferases with the assistance of auxiliary proteins. nih.govresearchgate.net

Identification and Role of Glycosyltransferases (e.g., Srm5, Srm29, Srm38)

Genetic and biochemical studies have identified three key glycosyltransferases encoded within the spiramycin biosynthetic gene cluster (srm) that are responsible for the sequential attachment of the sugars. nih.govresearchgate.net

Srm5: This enzyme catalyzes the first glycosylation step, attaching mycaminose to the C-5 hydroxyl group of the platenolide aglycone. asm.org

Srm29: Following the action of Srm5, Srm29 attaches the second sugar, forosamine, to the C-9 position of the mycaminose-glycosylated intermediate. asm.org

Srm38: The final glycosylation event is catalyzed by Srm38, which adds mycarose to the mycaminose sugar already attached to the macrolide. nih.govresearchgate.net

Deletion of the genes encoding these glycosyltransferases results in the abolition of spiramycin production and the accumulation of corresponding biosynthetic intermediates, confirming their essential roles. asm.org

| Enzyme | Gene | Function | Acceptor Substrate | Sugar Donor |

| Srm5 | srm5 | Mycaminosyltransferase | Platenolide II | NDP-mycaminose |

| Srm29 | srm29 | Forosaminyltransferase | Forocidin | NDP-forosamine |

| Srm38 | srm38 | Mycarosyltransferase | Neospiramycin | NDP-mycarose |

Attachment of Specific Deoxyhexose Sugars (Mycaminose, Forosamine, Mycarose)

The three deoxyhexose sugars are attached in a specific and preferred order, which is critical for the formation of the final spiramycin compounds. asm.org

Mycaminose: This aminosugar is the first to be attached to the platenolide ring at the C-5 position. asm.org This initial glycosylation is a prerequisite for subsequent modifications.

Forosamine: The second sugar, another aminosugar, is attached at the C-9 position of the aglycone. asm.org This step occurs after the initial attachment of mycaminose.

Mycarose: This neutral deoxyhexose is the final sugar to be added. asm.org It is not attached directly to the macrolactone ring but rather to the mycaminose moiety. nih.govresearchgate.net

The genes required for the biosynthesis of these three sugars from the precursor glucose-1-phosphate are all located within the spiramycin gene cluster. nih.gov

Involvement of Auxiliary Proteins in Glycosylation (e.g., Srm6, Srm28)

The activity of some glycosyltransferases in spiramycin biosynthesis is dependent on the presence of auxiliary proteins. nih.govresearchgate.net These proteins are thought to be essential for the proper function of their partner glycosyltransferases, possibly by inducing a conformational change to an active state. asm.orgbham.ac.uk

Srm6: The gene srm6 is located immediately upstream of srm5 and encodes an auxiliary protein that interacts with and is required for the activity of the mycaminosyltransferase Srm5. nih.govpnas.org

Srm28: Similarly, srm28 is situated upstream of srm29 and encodes an auxiliary protein that assists the forosaminyltransferase Srm29. nih.govpnas.org Interestingly, Srm28 has shown flexibility and can also partner with Srm5. pnas.orgpnas.org

The interplay between these glycosyltransferases and their auxiliary proteins highlights a layer of regulation and functional complexity in the glycosylation process. asm.orgnih.gov

| Auxiliary Protein | Gene | Associated Glycosyltransferase | Function |

| Srm6 | srm6 | Srm5 (Mycaminosyltransferase) | Essential for Srm5 activity |

| Srm28 | srm28 | Srm29 (Forosaminyltransferase), Srm5 | Assists Srm29; can also partner with Srm5 |

Oxidation Reactions on this compound Derivatives

In addition to glycosylation, oxidation is another critical tailoring reaction in the spiramycin biosynthetic pathway. nih.govresearchgate.net

C-19 Methyl Group Oxidation to Formyl Group

A key oxidative step involves the conversion of the C-19 methyl group on the platenolide ring to a formyl group. nih.govresearchgate.net This reaction is catalyzed by the cytochrome P450 enzyme, Srm13. nih.govresearchgate.netresearchgate.net Analysis of biosynthetic intermediates suggests that this oxidation occurs after the initial glycosylation with mycaminose but before the attachment of forosamine. nih.gov The resulting intermediate with the formyl group is known as forocidin. nih.gov This oxidation is believed to be important for the biological activity of the final spiramycin compounds. nih.gov

Role of Cytochrome P450 Enzymes (e.g., Srm13)

A significant modification of the this compound macrolactone ring involves the oxidation of the C-19 methyl group, a reaction catalyzed by a cytochrome P450 enzyme. nih.govresearchgate.net Within the spiramycin biosynthetic gene cluster, the gene srm13 encodes a cytochrome P450 monooxygenase responsible for this oxidative step. nih.govresearchgate.net

Srm13 shows sequence similarity to other P450 enzymes involved in the biosynthesis of other 16-membered macrolides, such as TylI from the tylosin (B1662201) pathway and RosC from the rosamicin pathway. nih.gov These enzymes are known to oxidize the equivalent methyl group. nih.gov Gene inactivation studies have confirmed the role of Srm13. nih.gov Deletion of the srm13 gene in S. ambofaciens resulted in the abolition of spiramycin production and the accumulation of C-19-methyl-spiramycins, which are significantly less active. researchgate.net This demonstrates that Srm13 catalyzes the oxidation of the C-19 methyl group to a formyl group. nih.govasm.org This oxidation is a critical step for the biological activity of the final spiramycin compounds. nih.govasm.org The oxidation by Srm13 occurs after the initial reduction of the C-9 keto group and the first glycosylation step. nih.gov

Reduction Reactions on this compound Derivatives

A key early tailoring step in the conversion of this compound is the reduction of a specific keto group on the macrolactone ring. nih.gov This modification is a prerequisite for subsequent glycosylation events. asm.org

C-9 Keto Group Reduction to Hydroxyl Group

This compound, as synthesized by the PKS, possesses a keto group at the C-9 position. nih.gov This C-9 keto group must be reduced to a hydroxyl group to form Platenolide II. This reduction is essential as the resulting hydroxyl group serves as the attachment point for the second sugar, forosamine, during the biosynthesis of spiramycin. asm.org The presence of Platenolide II as a biosynthetic intermediate confirms this reductive step. asm.org

Identification and Function of Ketoreductase Enzymes (e.g., Srm26)

The spiramycin gene cluster contains three genes—srm26, srm42, and srm43—that were identified as potential candidates for encoding the ketoreductase responsible for the C-9 reduction. nih.govresearchgate.net Through gene deletion experiments, it was determined that Srm42 and Srm43 are not involved in spiramycin biosynthesis. nih.gov However, deletion of the srm26 gene abolished spiramycin production and led to the accumulation of this compound, demonstrating that Srm26 is the specific ketoreductase that catalyzes the reduction of the C-9 keto group of this compound. nih.gov Therefore, Srm26 is responsible for converting this compound to Platenolide II.

Proposed Timeline and Order of Post-PKS Tailoring Steps for this compound

Based on the analysis of metabolic intermediates from various mutant strains, a clear sequence of post-PKS tailoring events for this compound has been proposed. nih.gov

The proposed order is as follows:

C-9 Keto Reduction : The first step is the reduction of the C-9 keto group of this compound to a hydroxyl group, a reaction catalyzed by the ketoreductase Srm26, yielding Platenolide II. nih.gov

First Glycosylation : Platenolide II is then glycosylated at the C-5 hydroxyl group with mycaminose by the glycosyltransferase Srm5. nih.gov

C-19 Methyl Oxidation : The C-19 methyl group of the mycaminosylated intermediate is then oxidized to a formyl group by the cytochrome P450 enzyme Srm13, producing forocidin. nih.govasm.org

Second Glycosylation : The second sugar, forosamine, is attached to the newly formed C-9 hydroxyl group by the glycosyltransferase Srm29. nih.gov

Third Glycosylation : The final sugar, mycarose, is added to the mycaminose moiety by the glycosyltransferase Srm38, resulting in spiramycin I. nih.gov

Acylation : The final step is the acylation of the C-3 hydroxyl group, likely catalyzed by Srm2, to produce spiramycins II and III. nih.gov

This sequence highlights a highly coordinated enzymatic cascade that modifies the initial this compound scaffold into the complex and bioactive spiramycins. nih.gov

Acylation of this compound Derivatives (e.g., C-3 Hydroxyl Group Acylation)

The final step in the diversification of spiramycin structures is the acylation of the C-3 hydroxyl group of the macrolactone ring. nih.gov Spiramycin is typically produced as a mixture of three related compounds: spiramycin I, II, and III. These forms differ in the acyl group attached at the C-3 position. Spiramycin I is the unacylated form, while spiramycin II is acetylated, and spiramycin III is propionylated at the C-3 hydroxyl.

The enzyme responsible for this acylation is believed to be encoded by the srm2 gene, which shows similarity to other acyltransferases involved in macrolide biosynthesis. This acylation is considered the last step in the biosynthetic pathway, occurring after all glycosylation events are complete.

Genetic and Enzymatic Control of Platenolide I Metabolism

The srm Gene Cluster in Streptomyces ambofaciens and Platenolide I Biosynthesis

The genetic blueprint for spiramycin (B21755) production, including the initial formation of this compound, is located within the spiramycin biosynthetic (srm) gene cluster in Streptomyces ambofaciens. researchgate.net This extensive cluster spans over 85 kilobases of DNA and houses the genes necessary for every stage of the antibiotic's synthesis. The core of this compound is assembled by a type I modular polyketide synthase (PKS), an enzymatic assembly line encoded by five large genes (srm8 to srm12) within the cluster. nih.gov This PKS catalyzes the repeated condensation of simple carboxylic acid units to form the macrolactone ring that defines this compound. nih.gov

This compound represents the first lactonic intermediate to be released from the PKS assembly line. nih.govasm.org From this point, it serves as the substrate for a cascade of post-PKS tailoring reactions. nih.govnih.gov The srm gene cluster encodes not only the PKS but also the full complement of tailoring enzymes responsible for oxidation, reduction, and glycosylation, as well as proteins for regulation and self-resistance.

Specific Genes and Their Enzymatic Functions in this compound Tailoring

The structural maturation of this compound into the complex spiramycin molecule is dependent on a series of specific tailoring enzymes. Key modifications include ketoreduction at the C-9 position, oxidation at C-19, and the sequential attachment of three deoxyhexose sugars.

This compound, as it is released from the PKS, possesses a keto group at the C-9 position. nih.gov This functional group must be reduced to a hydroxyl group to allow for the subsequent attachment of the forosamine (B98537) sugar. nih.gov Research has identified the gene srm26 as encoding the specific ketoreductase responsible for this critical transformation. nih.govresearchgate.net In vivo studies have demonstrated that inactivating the srm26 gene results in the abolition of spiramycin production and the accumulation of the precursor, this compound. utupub.fi This C-9 ketoreduction is the first post-PKS tailoring step, converting this compound into its hydroxylated derivative, Platenolide II. nih.gov

Another crucial modification is the oxidation of the methyl group at the C-19 position of the macrolactone ring into a formyl group. nih.govnih.gov This reaction is catalyzed by Srm13, a cytochrome P450 enzyme encoded by the srm13 gene within the cluster. nih.govasm.orgresearchgate.net The timing of this event is precise; it occurs after the initial C-9 ketoreduction and the first glycosylation step. nih.gov Deletion of the srm26 gene prevents the accumulation of the C-19 formyl version of this compound, confirming that the C-9 reduction by Srm26 must happen before the C-19 oxidation by Srm13. nih.gov

The biological activity of spiramycin is critically dependent on the attachment of three deoxyhexose sugars: mycaminose (B1220238), forosamine, and mycarose (B1676882). asm.org This process is catalyzed by a series of specific glycosyltransferases, also encoded by the srm cluster. nih.govnih.gov The glycosylation cascade begins after the C-9 keto group of this compound is reduced to a hydroxyl group by Srm26, forming Platenolide II. nih.gov

The attachment of the sugars follows a strict sequence:

Srm5 attaches the first sugar, mycaminose, to the hydroxyl group at C-9 of Platenolide II. nih.gov

Srm29 then adds the second sugar, forosamine. nih.gov

Srm38 completes the process by attaching the third sugar, mycarose. nih.gov

The function of these glycosyltransferases is supported by two auxiliary proteins, Srm6 and Srm28, which are also essential for the glycosylation steps. nih.govnih.gov

The sequential tailoring of this compound is summarized in the table below.

| Step | Precursor | Enzyme | Gene | Modification | Product |

|---|---|---|---|---|---|

| 1 | This compound | Ketoreductase | srm26 | Reduction of C-9 keto group | Platenolide II |

| 2 | Platenolide II | Glycosyltransferase | srm5 | Attachment of mycaminose at C-9 | Compound 3 |

| 3 | Compound 3 | Cytochrome P450 | srm13 | Oxidation of C-19 methyl to formyl | Forocidin |

| 4 | Forocidin | Glycosyltransferase | srm29 | Attachment of forosamine | Neospiramycin |

srm13 and C-19 Oxidation

Regulation of this compound Biosynthesis and Downstream Modifications

The expression of the srm gene cluster is a tightly controlled process, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.

Two key transcriptional regulators encoded within the srm cluster govern the biosynthesis of spiramycin: SrmR (also known as Srm22) and Srm40. nih.gov SrmR/Srm22 is an activator protein whose expression is detected just before the onset of spiramycin production. nih.govresearchgate.net Disruption of the srm22 gene completely halts spiramycin synthesis. researchgate.netnih.gov

SrmR/Srm22 functions at the top of a regulatory cascade, and it is required for the transcription of srm40. nih.govresearchgate.net Srm40, in turn, acts as the pathway-specific activator, controlling the expression of most, if not all, of the srm biosynthetic genes, including the PKS genes responsible for this compound synthesis and the subsequent tailoring enzyme genes. nih.govresearchgate.net The inactivation of either srm22 or srm40 eliminates spiramycin production, highlighting their essential roles in initiating the entire biosynthetic pathway. nih.govnih.gov

| Gene | Protein | Family/Type | Function |

| srm22 (srmR) | Srm22 / SrmR | Transcriptional Activator | Activates the expression of srm40. nih.govresearchgate.net |

| srm40 | Srm40 | Pathway-specific Activator | Controls the transcription of most srm biosynthetic genes. nih.govresearchgate.net |

Interplay of Regulatory Elements and Biosynthetic Enzymes

The biosynthesis of this compound, the aglycone core of the spiramycin macrolide antibiotic, is a meticulously controlled process orchestrated by a sophisticated interplay between regulatory proteins and biosynthetic enzymes. This intricate network ensures the timely and efficient production of the antibiotic in Streptomyces ambofaciens. The genetic determinants for this regulation are co-localized with the biosynthetic genes within the spiramycin gene cluster (srm). nih.gov

At the heart of this regulatory network lies a two-tiered cascade involving two key transcriptional activators: Srm22 (also known as SrmR) and Srm40. nih.govresearchgate.net Experimental evidence, including gene knockout and overexpression studies, has firmly established a hierarchical relationship between these two regulatory proteins. nih.govasm.org

Srm22 functions as the initial activator in the cascade. It is a transcriptional activator that is essential for the expression of the srm40 gene. nih.govresearchgate.net Inactivation of srm22 results in the complete cessation of spiramycin production, underscoring its critical role. nih.govasm.org Conversely, overexpression of srm22 leads to an increase in the production of the antibiotic. nih.gov

The second tier of this regulatory system is governed by Srm40. This protein acts as the pathway-specific transcriptional activator for the majority of the srm biosynthetic genes, including those responsible for the synthesis of the this compound backbone and its subsequent modifications. nih.govresearchgate.net Srm40 is a homolog of the well-characterized transcriptional activator TylR from the tylosin (B1662201) biosynthetic pathway in Streptomyces fradiae. nih.gov Like its homolog, Srm40 is believed to bind to the promoter regions of the biosynthetic genes, thereby recruiting RNA polymerase and initiating transcription. The expression of almost all srm genes, with the exception of srm22 and srm25, is dependent on the presence of a functional Srm40. researchgate.net

The interplay is therefore a clear, linear cascade: Srm22 activates the transcription of srm40, and the resulting Srm40 protein then activates the transcription of the structural genes required for this compound biosynthesis. This includes the genes encoding the large, modular polyketide synthase (PKS) enzymes that assemble the polyketide chain, as well as the genes for the tailoring enzymes that modify the this compound core.

The table below summarizes the key regulatory and biosynthetic enzymes involved in this compound metabolism and their established functions.

| Gene/Protein | Function | Role in this compound Metabolism |

| Regulatory Elements | ||

| srm22 (srmR) | Transcriptional Activator | Activates the expression of the srm40 gene. nih.govresearchgate.net |

| srm40 | Pathway-Specific Transcriptional Activator | Activates the transcription of the majority of the spiramycin biosynthetic genes, including those for this compound synthesis. nih.govresearchgate.net |

| Biosynthetic Enzymes | ||

| Platenolide Synthase (encoded by srm8-srm12) | Type I Polyketide Synthase | Catalyzes the assembly of the this compound macrolactone ring from precursor units. |

| Srm26 | Ketoreductase | Reduces the keto group at the C-9 position of this compound. researchgate.net |

| Srm13 | Cytochrome P450 | Catalyzes the oxidation of the C-19 methyl group of a this compound derivative. researchgate.net |

The coordinated expression of these genes, under the control of the Srm22-Srm40 regulatory cascade, ensures that the complex process of this compound biosynthesis and its subsequent modifications occur in a controlled and efficient manner. Disruption at any point in this regulatory chain, particularly in the function of Srm22 or Srm40, leads to a complete shutdown of the biosynthetic pathway. nih.govasm.org

Biotechnological and Synthetic Biology Applications Involving Platenolide I

Combinatorial Biosynthesis for Novel Polyketide Production from Platenolide I

Combinatorial biosynthesis, which involves the genetic manipulation of enzymes within a biosynthetic pathway, particularly PKSs, has been explored to generate novel polyketide structures based on the platenolide scaffold. The modular organization of Type I PKS genes allows for the exchange or modification of specific modules or domains, leading to predictable alterations in the final polyketide product. uni.lunih.gov The platenolide synthase gene cluster has been identified as a foundation for synthesizing novel spiramycin-related polyketides through such modifications. fishersci.ca

The concept of combinatorial biosynthesis using modular PKS gene clusters as a scaffold has been demonstrated to produce diverse polyketide libraries. uni.lu By selectively altering the DNA sequence encoding platenolide synthase, researchers can aim to change the number and type of carboxylic acids incorporated into the growing polyketide chain and modify post-condensation processing steps. fishersci.ca

Engineering of PKS Modules for Altered Substrate Incorporation

Engineering of PKS modules, particularly the acyltransferase (AT) domains, is a key strategy to alter the types of extender units incorporated into the polyketide chain. The AT domain acts as a "gatekeeper" by selecting a specific extender unit for priming its cognate acyl carrier protein (ACP). nih.gov

Studies have shown that manipulating the platenolide synthase DNA sequence can lead to predictable alterations in the final product by changing the incorporated carboxylic acids. fishersci.ca For instance, successful incorporation of a propionate (B1217596) unit in place of the acetate (B1210297) unit normally used in the first step of platenolide synthesis has been reported through the construction of a hybrid polyketide synthase. fishersci.ca This demonstrates that substrate choice at defined steps is programmed by the AT domain within the PKS. fishersci.ca Engineering efforts have also focused on altering AT active sites to incorporate non-natural extender units, although challenges related to downstream domains processing the altered chain can arise. nih.gov

The following table illustrates the concept of altered substrate incorporation through PKS module engineering:

| Native Substrate (Platenolide Synthase) | Engineered Substrate (Hybrid/Engineered PKS) | Resulting Polyketide Modification | Relevant Research Finding |

| Acetate (first step) | Propionate | Propionate incorporated in place of acetate | Successful incorporation reported in hybrid synthase. fishersci.ca |

| Malonyl-CoA (extender unit) | Non-natural extender unit | Incorporation of non-native chemical handles | Engineering of AT domains explored for this purpose. nih.gov |

Generation of Hybrid Polyketide Synthases Utilizing Platenolide Synthase Components

The creation of hybrid PKSs involves combining modules or domains from different PKS systems to generate novel polyketide structures. The platenolide synthase gene cluster is a valuable source of components for constructing such hybrids. fishersci.caalfa-chemistry.com

A notable example is the construction of a hybrid tylactone (B1246279)/platenolide synthase. This research aimed to determine if substrate choice is programmed by the PKS and if a substrate different from the one normally used in the initial step of platenolide synthesis could be incorporated. fishersci.caherts.ac.uk The successful incorporation of propionate instead of the native acetate starter unit in the first step of platenolide synthesis using this hybrid synthase provided strong evidence for the programming role of the AT domain. fishersci.ca Swapping loading modules between different PKS pathways, including introducing the tylosin (B1662201) loading module into the platenolide biosynthetic pathway, has also been explored to diversify starter unit incorporation. mims.com

This research highlights the potential of using platenolide synthase components in hybrid constructs to explore polyketide structural diversity.

Chemoenzymatic Synthesis Strategies based on this compound

Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic transformations to produce complex molecules. This approach is particularly useful for polyketides, where complex structures and multiple stereocenters can make purely chemical synthesis challenging. While a complete chemoenzymatic synthesis strategy based on this compound for its de novo production isn't explicitly detailed in the search results, enzymatic steps involved in platenolide modification and biosynthesis are relevant to chemoenzymatic approaches for generating platenolide analogs or downstream products.

For instance, post-PKS tailoring enzymes involved in spiramycin (B21755) biosynthesis, which modify the this compound scaffold, can be utilized in chemoenzymatic routes. The reduction of the C-9 keto group of this compound is a post-PKS modification step catalyzed by an enzyme (Srm26 in S. ambofaciens) wikidata.org and is relevant to chemoenzymatic strategies targeting this position. fao.org Chemoenzymatic approaches have been successfully applied to other complex polyketides, utilizing enzymes from biosynthetic pathways for specific transformations like macrocyclization catalyzed by thioesterase domains. guidetopharmacology.orgvdoc.pubnih.govnih.gov These general strategies could potentially be adapted to modify chemically synthesized platenolide intermediates or analogs using platenolide-modifying enzymes.

Heterologous Expression Systems for this compound Production and Modification

Heterologous expression involves producing a compound or enzyme in a host organism that does not naturally produce it. This is a valuable tool for studying biosynthetic pathways, producing compounds that are difficult to obtain from their native source, and generating novel derivatives. The platenolide synthase gene cluster has been a target for heterologous expression.

Transformed microbial host cells containing the platenolide synthase gene cluster have been developed. fishersci.ca Plasmids containing PKS genes, including the platenolide gene cluster, have been used for polyketide production in heterologous hosts, such as Streptomyces strains. Heterologous expression can also be used to produce and modify platenolide or its analogs. For example, a methoxymalonate-platenolide analog was produced in a S. fradiae strain heterologously expressing components of the midecamycin (B1676577) pathway, indicating the potential for producing platenolide-like structures or modifying platenolide in engineered hosts. mims.com Heterologous expression systems in Streptomyces venezuelae have also been used for the production of macrolides and hybrid polyketides. Furthermore, heterologous expression is a method used to activate silent gene clusters in native producers like Streptomyces ambofaciens, potentially increasing this compound production.

The efficiency of heterologous expression can be influenced by factors such as transcriptional tuning and codon usage in the host organism.

Strain Engineering for Enhanced this compound Derivatization

Strain engineering involves modifying the genetic makeup of a host organism to improve the production of a desired compound or facilitate the synthesis of derivatives. For this compound, strain engineering can focus on enhancing its production in native or heterologous hosts or engineering strains to produce modified versions.

Strategies include manipulating regulatory genes to improve the expression of biosynthetic gene clusters. Precursor pool engineering, which involves increasing the availability of the building blocks used by the PKS, has been shown to enhance polyketide production. mims.com While specifically applied to salinomycin (B1681400) in one instance, this approach could be relevant to increasing the supply of the carboxylic acid precursors for platenolide biosynthesis. mims.com Engineering strains to express hybrid PKSs or specific tailoring enzymes can lead to the production of platenolide derivatives. The production of a methoxymalonate-platenolide analog in a heterologous strain exemplifies how strain engineering, combined with the introduction of specific biosynthetic machinery, can result in the production of modified platenolides. mims.com General strain optimization techniques, such as modifying or deleting non-essential genes, can also be applied to improve the efficiency of microbial systems for producing natural products like this compound.

Strain engineering efforts are crucial for developing high-yield strains and expanding the chemical space of platenolide-related compounds.

Analytical Methodologies for Platenolide I and Its Biosynthetic Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools in the analysis of Platenolide I and its related compounds. These techniques combine the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry.

Detection and Identification of this compound and its Derivatives

LC-MS and LC-MS/MS are widely employed for the detection and identification of this compound and its derivatives within complex biological matrices, such as fermentation broths from producing organisms like Streptomyces platensis. LC-MS/MS has been utilized to identify intermediates in the biosynthesis of macrolides. nih.gov The application of LC-MS allows for the analysis of metabolites, including macrolide intermediates, produced by Streptomyces platensis. nih.gov Furthermore, LC-MS/MS is a key technique for detecting biosynthetic intermediates.

Monitoring of Biosynthetic Pathways and Intermediate Accumulation

Monitoring the production of this compound and the accumulation of its biosynthetic intermediates is critical for understanding and potentially manipulating the biosynthetic pathway. LC-MS/MS is a powerful method for identifying and quantifying several intermediates in the biosynthesis of macrolides from Streptomyces platensis. nih.gov This technique is also used for the analysis of intermediates in biosynthetic processes. LC-MS facilitates the analysis of metabolites, including macrolide intermediates, providing insights into the metabolic state of the producing organism. nih.gov The detection and monitoring of biosynthetic intermediates in Streptomyces platensis are effectively carried out using LC-MS/MS.

Chemical Ionization Mass Spectrometry (CIMS) for Structural Characterization

Chemical Ionization Mass Spectrometry (CIMS) is a valuable technique for obtaining structural information about this compound and its intermediates, particularly for determining molecular weights and fragmentation patterns under softer ionization conditions compared to electron ionization. CIMS has been applied for the structural characterization of intermediates in biosynthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, making it essential for structural elucidation. NMR spectroscopy has been specifically used for the structural elucidation of this compound analogs. This technique is crucial for confirming the structures of isolated compounds and understanding the modifications present in analog molecules.

Derivatization Strategies for Enhanced Analytical Detection

In some instances, the direct analysis of certain compounds by techniques like GC-MS or LC-MS may be challenging due to factors such as polarity, volatility, or low concentration. Derivatization involves chemically modifying the analyte to improve its analytical properties, such as enhancing detectability or improving chromatographic separation. Derivatization strategies can be employed for the analysis of intermediates, particularly when using techniques like GC-MS or LC-MS. These strategies can lead to enhanced analytical detection of target compounds. While the snippets broadly mention derivatization for intermediate analysis in Streptomyces platensis, the specific application to this compound or its direct intermediates would follow these general principles to optimize their detection and analysis.

Platenolide I As a Precursor in Diverse Macrolide Biosynthetic Pathways

Role in Spiramycin (B21755) Biosynthesis

Spiramycin, a macrolide antibiotic used in human medicine, is produced by the bacterium Streptomyces ambofaciens. The biosynthesis of this complex molecule begins with the formation of the 16-membered polyketide lactone ring, Platenolide I. microbiologyresearch.orgasm.org This initial step is catalyzed by a type I polyketide synthase (PKS) encoded by a large gene cluster spanning over 85 kb. microbiologyresearch.org This PKS assembles the this compound backbone through the sequential condensation of simple carboxylic acid units.

Following its synthesis, this compound undergoes a series of post-PKS modifications to yield the final spiramycin molecules. researchgate.netnih.gov One of the initial and crucial tailoring steps is the reduction of the keto group at the C-9 position of this compound to a hydroxyl group, forming Platenolide II. nih.gov This reaction is a prerequisite for the subsequent attachment of the first deoxyhexose sugar, mycaminose (B1220238). nih.gov Further glycosylation steps, involving the addition of forosamine (B98537) and mycarose (B1676882), along with other modifications like oxidation of the C-19 methyl group, ultimately lead to the formation of spiramycins I, II, and III. nih.gov The isolation of this compound and Platenolide II from mutant strains of S. ambofaciens blocked in spiramycin synthesis provides direct evidence for their role as precursors. asm.org

Table 1: Key Intermediates in Spiramycin Biosynthesis

| Compound | Description | Role |

|---|---|---|

| This compound | 16-membered macrolactone with a C-9 keto group | Initial aglycone precursor synthesized by PKS nih.gov |

| Platenolide II | C-9 hydroxylated form of this compound | Intermediate formed by the reduction of this compound nih.gov |

| Forocidin | Glycosylated and oxidized intermediate | Formed after the attachment of mycaminose and oxidation of the C-19 methyl group nih.gov |

| Neospiramycin | Diglycosylated intermediate | Formed by the addition of forosamine to forocidin nih.gov |

| Spiramycin I | Final triglycosylated product | Formed by the addition of mycarose to neospiramycin nih.gov |

Intermediacy in Platenomycin Biosynthesis

This compound is also a pivotal intermediate in the biosynthesis of platenomycins, another family of 16-membered macrolide antibiotics produced by Streptomyces platensis subsp. malvinus. nih.govnih.gov Similar to spiramycin biosynthesis, the process is initiated by the synthesis of the this compound aglycone. nih.gov

Subsequent biosynthetic steps involve a series of modifications to the this compound core. These include glycosylation with the sugar mycaminose and propionylation at the C-3 hydroxyl group. nih.gov Blocked mutants of S. platensis have been instrumental in elucidating this pathway, leading to the isolation and characterization of key intermediates such as 3-O-propionyl-5-O-mycaminosyl this compound. nih.gov Further transformations, including the reduction of the C-9 keto group and the attachment of other sugar moieties, ultimately yield the various platenomycin congeners. nih.gov The conversion of a desosaminyl-platenolide I derivative by a blocked mutant of S. platensis into an antibiotically active compound further underscores the role of this compound as a foundational precursor in this pathway. nih.gov

Comparison with Other Macrolide Aglycones (e.g., Tylactone)

This compound and tylactone (B1246279) are both 16-membered macrolide aglycones that serve as precursors to important antibiotics, spiramycin and tylosin (B1662201), respectively. annualreviews.org Both are synthesized by large, modular type I polyketide synthases. annualreviews.orgnih.gov However, there are key differences in their biosynthesis and the extender units incorporated by their respective PKSs.

The biosynthesis of tylactone, the aglycone of tylosin produced by Streptomyces fradiae, is initiated with a propionyl starter unit. annualreviews.org In contrast, the biosynthesis of this compound begins with an acetyl starter unit. annualreviews.org Furthermore, the combination of extender units used for chain elongation differs between the two. The Platenolide PKS is predicted to utilize four malonyl-CoA, one ethylmalonyl-CoA, and one methylmalonyl-CoA extender units. This contrasts with the set of extender units used for tylactone synthesis.

Despite these differences in their initial biosynthesis, there is a degree of cross-compatibility in the subsequent tailoring pathways. For instance, enzymes from S. ambofaciens are capable of modifying the C-9 keto group of tylactone and attaching forosamine, demonstrating the flexibility of some of the tailoring enzymes. This has even led to the creation of hybrid polyketide synthases, combining modules from the tylactone and this compound pathways to produce novel polyketides. acs.org This highlights both the conserved and distinct features of these parallel biosynthetic systems.

Table 2: Comparison of this compound and Tylactone Biosynthesis

| Feature | This compound | Tylactone |

|---|---|---|

| Producing Organism | Streptomyces ambofaciens (for spiramycin) | Streptomyces fradiae (for tylosin) annualreviews.org |

| Starter Unit | Acetate (B1210297) annualreviews.org | Propionate (B1217596) annualreviews.org |

| PKS Extender Units | 4 malonyl-CoA, 1 ethylmalonyl-CoA, 1 methylmalonyl-CoA | Different combination of acetate, propionate, and butyrate (B1204436) building blocks annualreviews.org |

| Resulting Antibiotic | Spiramycin | Tylosin annualreviews.org |

| Key Structural Feature | C-9 keto group in the initial aglycone | C-9 keto group in the initial aglycone |

Advanced Research Directions and Future Perspectives on Platenolide I

Elucidation of Remaining Unknown Tailoring Enzymes and Mechanisms

While significant progress has been made in identifying the enzymes involved in spiramycin (B21755) biosynthesis, including some tailoring steps of platenolide I, the roles of certain enzymes and the precise mechanisms of some modifications remain to be fully elucidated. This compound undergoes several post-PKS tailoring reactions, such as C-19 methyl group oxidation, C-9 keto group reduction, and C-3 hydroxyl group acylation, in addition to glycosylation. nih.gov

Studies have identified specific enzymes responsible for some of these steps. For instance, Srm13, a cytochrome P450, catalyzes the oxidation of the C-19 methyl group into a formyl group. nih.gov Srm26 is involved in the reduction of the C-9 keto group, converting this compound to platenolide II. nih.gov However, the enzymes responsible for the C-3 hydroxyl group acylation and the exact timing and coordination of all post-PKS tailoring reactions are areas of ongoing research. nih.gov Understanding these remaining unknown tailoring enzymes and their mechanisms is crucial for complete pathway elucidation and for manipulating the pathway to produce modified platenolide structures.

In-depth Structural Biology of this compound Biosynthetic Enzymes

Detailed structural information about the enzymes involved in this compound biosynthesis, particularly the modular PKS and the tailoring enzymes, is vital for understanding their catalytic mechanisms and for rational engineering efforts. Type I modular PKSs are large, multi-domain enzymes that function as assembly lines. utupub.finih.gov Structural studies, often employing techniques like X-ray crystallography and cryo-electron microscopy, can provide insights into the architecture of these complexes, the interactions between modules and domains, and the conformational changes that occur during polyketide chain elongation and modification. umich.edu

While structural information on macrolide biosynthetic PKSs in general is becoming more available, specific high-resolution structures of the Streptomyces ambofaciens PKS responsible for this compound synthesis and its associated tailoring enzymes are needed. Such structural data would illuminate the active sites of enzymes like Srm13 and Srm26, revealing how they bind this compound and catalyze specific modifications. nih.govumich.edu This knowledge can then inform efforts to engineer these enzymes for altered specificity or activity.

Rational Design of Novel this compound Derivatives through Enzyme Engineering

Enzyme engineering offers a powerful approach to generate novel this compound derivatives by modifying the biosynthetic machinery. nih.govnih.gov By altering the specificity or activity of the PKS modules or tailoring enzymes, researchers can control the structure of the resulting macrolactone and its modifications. google.comnih.gov

Strategies include domain swapping within the PKS to incorporate different extender units or alter reductive steps, and engineering tailoring enzymes to introduce new functional groups or modify existing ones at specific positions on the platenolide core. google.comnih.govnih.gov For example, modifying the acyltransferase (AT) domains in the PKS can lead to the incorporation of different carboxylic acid building blocks. nih.gov Similarly, engineering enzymes like Srm13 or Srm26 could result in altered oxidation or reduction patterns on the platenolide structure. nih.gov Rational design based on structural and mechanistic understanding of these enzymes is key to creating libraries of novel platenolide derivatives with potentially altered biological activities.

Applications in Synthetic Biology for Natural Product Innovation

Synthetic biology provides a framework for designing and constructing novel biosynthetic pathways or modifying existing ones to produce desired natural products and their analogs. umich.edunih.govnih.govsciepublish.com this compound biosynthesis in Streptomyces ambofaciens serves as a valuable system for synthetic biology applications aimed at macrolide innovation. nih.govgoogle.com

This involves refactoring the this compound biosynthetic gene cluster, expressing it in heterologous hosts, and combining it with genes encoding enzymes from other biosynthetic pathways. google.comsciepublish.comresearchgate.net By assembling modules and domains from different PKSs or introducing novel tailoring enzymes, researchers can create hybrid pathways capable of producing macrolides with designed structural features. google.comnih.govnih.gov Furthermore, synthetic biology tools can be used to optimize the production of this compound and its derivatives by engineering host strains for improved precursor supply or enhanced enzyme expression. sciepublish.comresearchgate.net

Exploration of this compound Metabolism in Diverse Microorganisms

While Streptomyces ambofaciens is the primary known producer of this compound as a precursor to spiramycin, exploring this compound metabolism in diverse microorganisms could reveal new enzymatic activities and expand the potential for structural diversification. Other streptomycetes or even different genera of bacteria might possess enzymes capable of modifying this compound in unique ways. nih.gov

Q & A

Q. What validated analytical techniques are recommended for characterizing Platenolide I’s purity and structural configuration?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Cross-validate results with published spectra and retention indices .

Q. How can researchers design a preliminary synthesis protocol for this compound?

Methodological Answer: Begin with retrosynthetic analysis of the macrolide core, prioritizing ring-closing metathesis or lactonization. Optimize reaction conditions (e.g., solvent, catalyst) using small-scale trials. Document yield, stereochemical outcomes, and byproducts. Validate intermediates via thin-layer chromatography (TLC) and infrared (IR) spectroscopy .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin) against target cancer cell lines, with dose-response curves (e.g., IC50 calculations). Include positive controls (e.g., doxorubicin) and validate results across biological replicates. Use ANOVA for statistical significance testing .

Advanced Research Questions

Q. How should researchers design a PICOT framework for studying this compound’s mechanism of action in vivo?

Methodological Answer:

- P (Population): Rodent models with xenografted tumors.

- I (Intervention): Daily intraperitoneal administration of this compound (dose range: 5–20 mg/kg).

- C (Comparison): Vehicle control vs. standard chemotherapy.

- O (Outcome): Tumor volume reduction (measured via caliper) and apoptosis markers (e.g., caspase-3).

- T (Time): 4-week treatment with follow-up at 48-hour intervals. Reference prior pharmacokinetic studies to justify dose selection .

Q. How can contradictions between newly observed bioactivity of this compound and existing literature be resolved?

Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate disputed experiments under standardized conditions. Perform meta-analysis using fixed-effects models to assess heterogeneity. Address discrepancies in discussion sections with sensitivity analyses .

Q. What strategies ensure reproducibility of this compound’s synthetic pathway in cross-laboratory studies?

Methodological Answer: Publish detailed experimental protocols with exact reagent grades, equipment specifications (e.g., NMR MHz, HPLC column type), and raw data in supplementary materials. Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps. Collaborate with third-party labs for independent validation .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mode of action?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed biological processes. Validate hypotheses via CRISPR-Cas9 knockouts of target genes in relevant cell models .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?

Methodological Answer: Apply nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Use the Benjamini-Hochberg procedure to adjust for multiple comparisons. Report 95% confidence intervals and effect sizes. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) .

Q. How to structure appendices for raw data transparency in this compound studies?

Methodological Answer: Include crystallographic data (CIF files), NMR spectra (FID files), and HPLC chromatograms as supplementary materials. Label appendices with descriptive titles (e.g., “Appendix A: Synthetic Yield Optimization Data”) and reference them in-text. Adhere to CC-BY-SA licensing for public datasets .

Q. What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer: Follow ARRIVE guidelines for animal research. Obtain institutional ethics approval (IACUC), document humane endpoints, and include randomization/blinding protocols. Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.